4-Hydroxydiphenylamine CAS 122-37-2 physical properties
4-Hydroxydiphenylamine CAS 122-37-2 physical properties
An In-depth Technical Guide to the Physical Properties of 4-Hydroxydiphenylamine (CAS 122-37-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxydiphenylamine, also known as 4-anilinophenol, is an aromatic organic compound with the chemical formula C₁₂H₁₁NO.[1] It is a solid at room temperature and finds application as an antioxidant, a stabilizer in materials like rubber and plastics, and as an intermediate in the synthesis of dyes and other chemicals.[2][3] This document provides a comprehensive overview of the core physical and chemical properties of 4-Hydroxydiphenylamine (CAS 122-37-2), presenting quantitative data in structured tables, detailing standard experimental protocols for property determination, and visualizing key informational relationships and workflows.
Chemical Identity and Structure
This section summarizes the key identifiers for 4-Hydroxydiphenylamine.
| Identifier | Value |
| CAS Number | 122-37-2[4] |
| Molecular Formula | C₁₂H₁₁NO[1] |
| Molecular Weight | 185.22 g/mol [4] |
| IUPAC Name | 4-anilinophenol[4] |
| Synonyms | p-Anilinophenol, 4-(phenylamino)phenol, N-Phenyl-p-aminophenol[5] |
| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)O[4] |
| InChI Key | JTTMYKSFKOOQLP-UHFFFAOYSA-N[4] |
Tabulated Physical Properties
The following tables provide a summary of the key physical properties of 4-Hydroxydiphenylamine, compiled from various sources.
Table 2.1: General and Thermal Properties
| Property | Value | Source(s) |
| Physical State | Solid. Appears as gray solid leaflets or white to gray to brown powder/lump.[5][6] | |
| Melting Point | 66 - 73 °C[5][7] | |
| Boiling Point | 330.7 °C at 760 mmHg | |
| 215 - 218 °C at 12 mmHg[7] | ||
| 190 °C[5][8] | ||
| Flash Point | 146.2 °C to 209 °C[5][8] | |
| Density | 1.203 g/cm³ |
Table 2.2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 0.22 g/L (Predicted)[9] | |
| Insoluble in water (General observation)[5] | ||
| Solvent Solubility | Soluble in ethanol, ether, acetone, chloroform, benzene, and alkali.[1][5] | |
| DMSO: ≥ 80.00 mg/mL[3][10] | ||
| PBS (pH 7.2): ≥ 10 mg/mL[1] | ||
| LogP (Octanol-Water) | 2.82[4][9] to 3.2[9] |
Table 2.3: Physicochemical Data
| Property | Value | Source(s) |
| pKa (Strongest Acidic) | 9.97 - 10.46 (Predicted)[9] | |
| Vapor Pressure | 8.52E-05 mmHg at 25°C | |
| Refractive Index | 1.67 (Estimate) | |
| Polar Surface Area | 32.26 Ų[9] | |
| Hydrogen Bond Donor Count | 2[9] | |
| Hydrogen Bond Acceptor Count | 2[11] | |
| Rotatable Bond Count | 2[11] |
Experimental Protocols
This section provides generalized methodologies for determining the key physical properties of 4-Hydroxydiphenylamine.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid.
Methodology: Capillary Method
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Sample Preparation: A small amount of finely powdered, dry 4-Hydroxydiphenylamine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: The capillary tube is placed in a calibrated melting point apparatus, which contains a heating block or an oil bath and a thermometer or digital temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. For pure crystalline solids, this range is typically narrow.
Solubility Assessment
Solubility is determined by adding a solute to a solvent until no more solute dissolves, creating a saturated solution.
Methodology: Visual Saturation Method
-
Solvent Selection: A known volume (e.g., 1 mL) of the selected solvent (e.g., water, ethanol, DMSO) is placed in a small test tube or vial.
-
Solute Addition: A pre-weighed, small amount of 4-Hydroxydiphenylamine is added to the solvent.
-
Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to facilitate dissolution. Sonication may be recommended for solvents like DMSO to aid dissolution.[3][10]
-
Observation: The solution is visually inspected for any undissolved solid particles.
-
Iteration: If the solid dissolves completely, further aliquots are added until a saturated solution with excess solid is formed.
-
Quantification: The total mass of the dissolved solid is used to calculate the solubility, often expressed in g/L or mg/mL.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and identity of a compound.
Methodology: General Workflow
-
Sample Preparation: The 4-Hydroxydiphenylamine sample is prepared according to the requirements of the specific spectroscopic technique.
-
NMR (¹H, ¹³C): The solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
FTIR: The solid is mixed with KBr and pressed into a pellet, or analyzed as a thin film or in solution.[4]
-
UV-Vis: The solid is dissolved in a UV-transparent solvent (e.g., ethanol, methanol) to prepare a dilute solution of known concentration.
-
Mass Spectrometry (MS): The sample is introduced into the instrument, often via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), where it is ionized.[4]
-
-
Data Acquisition: The prepared sample is placed in the spectrometer (e.g., Bruker, Varian, Agilent), and the spectrum is acquired under optimized instrumental parameters.[4][12]
-
Data Processing and Analysis: The raw data is processed to generate a spectrum. The resulting peaks, absorbances, and fragmentation patterns are analyzed to confirm the molecular structure and functional groups of 4-Hydroxydiphenylamine.
Spectroscopic Data Overview
-
¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms in the molecule.
-
Mass Spectrometry: GC-MS and LC-MS data show a molecular ion peak corresponding to the compound's molecular weight (185.22 g/mol ) and characteristic fragmentation patterns.[4]
-
UV-Vis Spectra: The UV-Visible spectrum reveals the electronic transitions within the molecule.[4]
-
IR Spectra: The infrared spectrum identifies the functional groups present, such as N-H and O-H stretching vibrations. Data is available for both KBr-pellet and vapor phase techniques.[4]
Visualizations
The following diagrams illustrate key relationships and workflows related to the characterization of 4-Hydroxydiphenylamine.
Caption: Logical relationship between identity, properties, and applications.
Caption: General workflow for spectroscopic analysis of 4-Hydroxydiphenylamine.
Caption: Experimental workflow for determining solubility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. CAS 122-37-2: 4-Hydroxydiphenylamine | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Hydroxydiphenylamine | C12H11NO | CID 31208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxydiphenylamine | 122-37-2 [chemicalbook.com]
- 6. 4-Hydroxydiphenylamine 122-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 4-Hydroxydiphenylamine manufacturers and suppliers in india [chemicalbook.com]
- 9. Human Metabolome Database: Showing metabocard for 4-Hydroxydiphenylamine (HMDB0032597) [hmdb.ca]
- 10. 4-Hydroxydiphenylamine | p-Anilinophenol | TargetMol [targetmol.com]
- 11. bdmaee.net [bdmaee.net]
- 12. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
